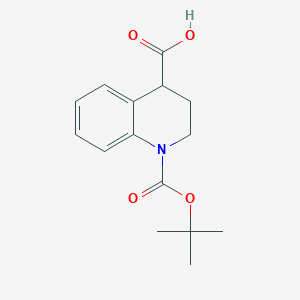

1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, also known as Boc-THQ-4-COOH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. Its unique chemical structure and properties make it a promising candidate for the development of new drugs and therapies.

Aplicaciones Científicas De Investigación

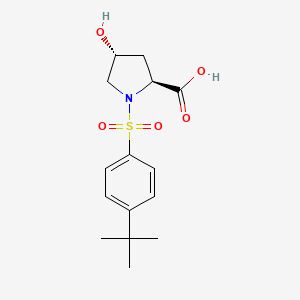

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) cross-coupling . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

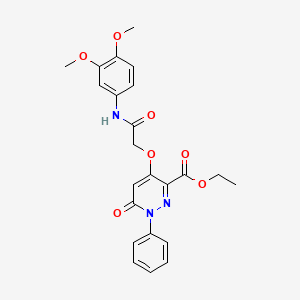

Preparation of Indolylboronic Acids

The compound can be used in the preparation of indolylboronic acids . Indolylboronic acids are easily available, stable, non-toxic and new reactions using indolylboronic acids have been described in the literature . The first approach is based on the cross-coupling of aryl- or heteroarylboronic acids with electrophilic indolyl templates .

Radiation-Induced Reactions

The compound can be used in radiation-induced reactions . Radiation-induced reactions in chemically amplified resists based on deprotection of t-butoxycarbonyl groups have been investigated .

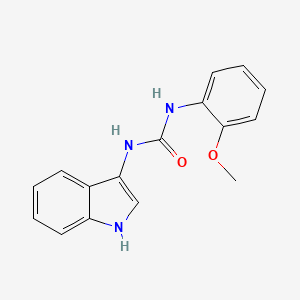

Synthesis of Substituted Indoles

The compound can be used in the synthesis of substituted indoles . The synthetic approaches for the preparation of substituted indoles can be divided into two main groups. The first group consists of methodologies involving both transition-metal-catalyzed and transition-metal-free cyclization strategies for ortho-substituted benzenes bearing the nitrogen-containing functional group .

Biological Activities

Indole derivatives, which can be synthesized using this compound, are associated with a variety of biological activities . Substituted indoles have been reported as affinity probes for the 5-hydroxytryptamine receptor, selective tumor-associated carbonic anhydrase inhibitors, carboxamide spleen tyrosine kinase inhibitors, selective inhibitors with broad hepatitis C virus genotype activity, Nav1.7 inhibitors, and TNFα inhibitors .

Material Chemistry Applications

Indole derivatives, which can be synthesized using this compound, have applications in the field of material chemistry . Indole is one of the simplest fused heterocyclic compounds known to act as a key scaffold of many naturally occurring molecules .

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-11(13(17)18)10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSSNNBZEWBCOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2484418.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2484420.png)

![(1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride](/img/structure/B2484421.png)

![4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2484423.png)

![methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2484428.png)

![methyl 5-((1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2484437.png)

![N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2484439.png)